6-(2,2-Pentamethylene-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine
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Overview
Description
6-(2,2-Pentamethylene-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is a complex organic compound that features a unique combination of cyclohexane, methanesulfonamide, and triazolopyridazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Pentamethylene-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine typically involves multiple steps, starting from readily available precursors
Formation of Triazolopyridazine Ring: This step involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions to form the triazolopyridazine core.
Introduction of Cyclohexanemethanesulfonamide: The triazolopyridazine intermediate is then reacted with cyclohexanemethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Pentamethylene-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or triazolopyridazine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
6-(2,2-Pentamethylene-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2,2-Pentamethylene-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar triazole ring system, known for its kinase inhibitory activity.
Triazolothiadiazine: A related compound with a triazole and thiadiazine ring system, also investigated for its biological activities.
Uniqueness
6-(2,2-Pentamethylene-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is unique due to its specific combination of cyclohexane, methanesulfonamide, and triazolopyridazine moieties, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
167309-33-3 |
---|---|
Molecular Formula |
C14H21N5O3S |
Molecular Weight |
339.42 g/mol |
IUPAC Name |
[1-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]cyclohexyl]methanesulfonamide |
InChI |
InChI=1S/C14H21N5O3S/c1-11-7-12-16-10-17-19(12)18-13(11)22-8-14(9-23(15,20)21)5-3-2-4-6-14/h7,10H,2-6,8-9H2,1H3,(H2,15,20,21) |
InChI Key |
GSGDAROOKLHPTF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=NN2N=C1OCC3(CCCCC3)CS(=O)(=O)N |
Canonical SMILES |
CC1=CC2=NC=NN2N=C1OCC3(CCCCC3)CS(=O)(=O)N |
167309-33-3 | |
Synonyms |
[1-[(4-methyl-1,2,7,9-tetrazabicyclo[4.3.0]nona-2,4,6,8-tetraen-3-yl)o xymethyl]cyclohexyl]methanesulfonamide |
Origin of Product |
United States |
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